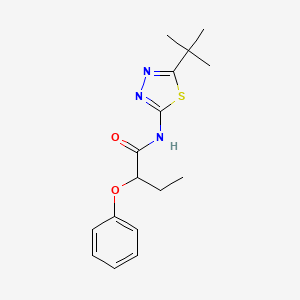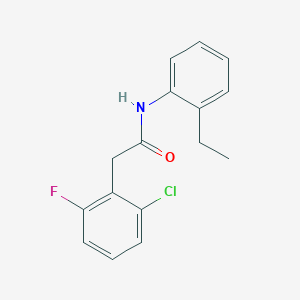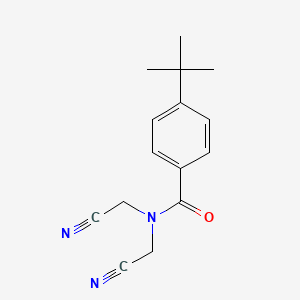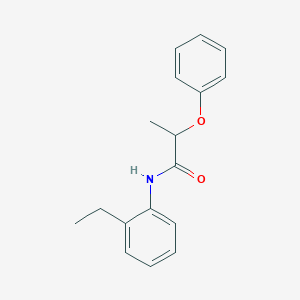![molecular formula C19H18N4O4S2 B14960372 2-methoxy-4-(methylsulfanyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B14960372.png)
2-methoxy-4-(methylsulfanyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-METHOXY-4-(METHYLSULFANYL)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BENZAMIDE is an organic compound that belongs to the class of benzamides It is characterized by the presence of methoxy, methylsulfanyl, and pyrimidinylsulfamoyl groups attached to a benzamide core
Méthodes De Préparation
The synthesis of 2-METHOXY-4-(METHYLSULFANYL)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BENZAMIDE can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxy-4-(methylsulfanyl)benzoic acid with appropriate amines and sulfonamides under specific reaction conditions. The process typically includes steps such as esterification, amidation, and sulfonamide formation. Industrial production methods may involve optimization of these steps to achieve higher yields and purity .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid or hydrogen peroxide.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents (e.g., m-chloroperbenzoic acid), reducing agents (e.g., hydrogen gas), and nucleophiles (e.g., amines). .
Applications De Recherche Scientifique
2-METHOXY-4-(METHYLSULFANYL)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BENZAMIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research may focus on its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-METHOXY-4-(METHYLSULFANYL)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BENZAMIDE include other benzamide derivatives with different substituents. These compounds may have varying biological activities and chemical properties. For example:
2-Methoxy-4-(methylsulfanyl)-N-(3-pyridinyl)benzamide: Similar structure but with a pyridinyl group instead of a pyrimidinylsulfamoyl group.
N-(5-Methoxy-2-methylsulfanyl-pyrimidin-4-yl)-benzenesulfonamide: Similar structure but with a benzenesulfonamide group
Propriétés
Formule moléculaire |
C19H18N4O4S2 |
|---|---|
Poids moléculaire |
430.5 g/mol |
Nom IUPAC |
2-methoxy-4-methylsulfanyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide |
InChI |
InChI=1S/C19H18N4O4S2/c1-27-17-12-14(28-2)6-9-16(17)18(24)22-13-4-7-15(8-5-13)29(25,26)23-19-20-10-3-11-21-19/h3-12H,1-2H3,(H,22,24)(H,20,21,23) |
Clé InChI |
VSPYCEHNTUBQIN-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)SC)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-phenoxypropan-1-one](/img/structure/B14960291.png)


![4-{[3-(Phenylsulfanyl)propanoyl]amino}benzamide](/img/structure/B14960305.png)
![N-(3-methylbutyl)-4-[(2-methylpropanoyl)amino]benzamide](/img/structure/B14960312.png)
![2-(4-methylphenyl)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}acetamide](/img/structure/B14960317.png)
![N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide](/img/structure/B14960323.png)
![2-(ethylsulfanyl)-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B14960335.png)
![N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B14960337.png)

![N-(3-bromophenyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14960347.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B14960348.png)
![3-chloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1-benzothiophene-2-carboxamide](/img/structure/B14960350.png)

